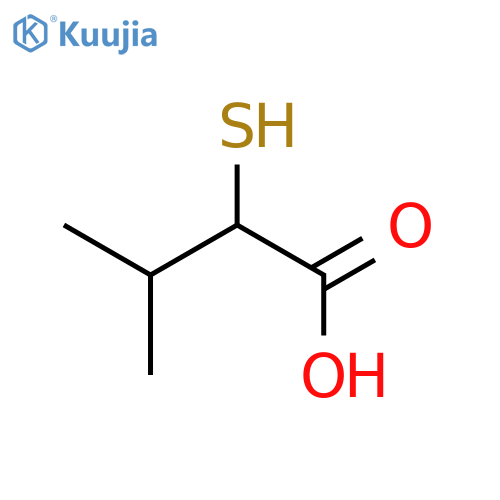Cas no 138619-81-5 (3-Methyl-2-sulfanylbutanoic Acid)

138619-81-5 structure
商品名:3-Methyl-2-sulfanylbutanoic Acid
3-Methyl-2-sulfanylbutanoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-2-sulfanylbutanoic Acid
- isopropylthioglycolic acid
- AKOS010616762
- NFA61981
- 138619-81-5
- EN300-111426
- DTXSID60546090
- 3-methyl-2-sulfanylbutanoicacid
- CS-0222512
- DTXCID10496874
- Z808230896
- Butanoic acid, 2-mercapto-3-methyl-
- SCHEMBL589941
-
- インチ: InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7)
- InChIKey: MTMDLUFMACHNQR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 134.04015073Da
- どういたいしつりょう: 134.04015073Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 90.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.3Ų
3-Methyl-2-sulfanylbutanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-111426-2.5g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 2.5g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-111426-0.5g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 0.5g |
$233.0 | 2023-10-27 | |
| TRC | B423003-50mg |
3-Methyl-2-sulfanylbutanoic Acid |
138619-81-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B423003-10mg |
3-Methyl-2-sulfanylbutanoic Acid |
138619-81-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-111426-0.1g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 0.1g |
$104.0 | 2023-10-27 | |
| Enamine | EN300-111426-5.0g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 5g |
$869.0 | 2023-05-03 | |
| 1PlusChem | 1P0019CW-50mg |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 50mg |
$143.00 | 2024-06-21 | |
| 1PlusChem | 1P0019CW-100mg |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 100mg |
$185.00 | 2024-06-21 | |
| 1PlusChem | 1P0019CW-500mg |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 500mg |
$340.00 | 2024-06-21 | |
| 1PlusChem | 1P0019CW-1g |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 1g |
$432.00 | 2024-06-21 |
3-Methyl-2-sulfanylbutanoic Acid 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
138619-81-5 (3-Methyl-2-sulfanylbutanoic Acid) 関連製品
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
